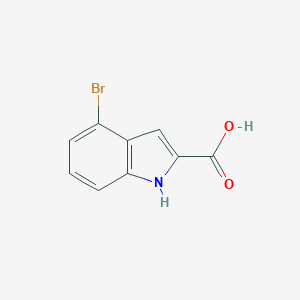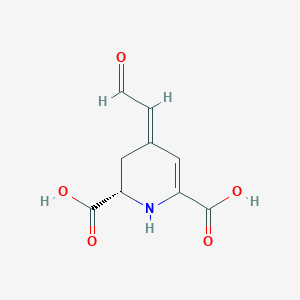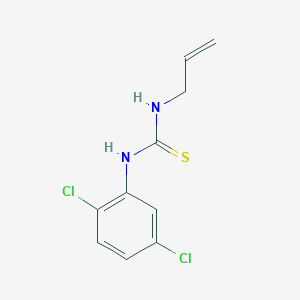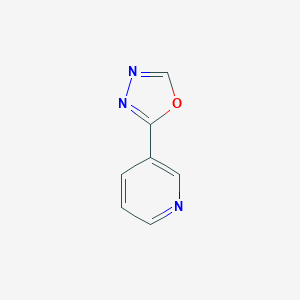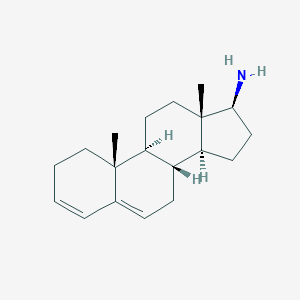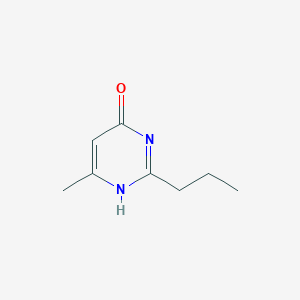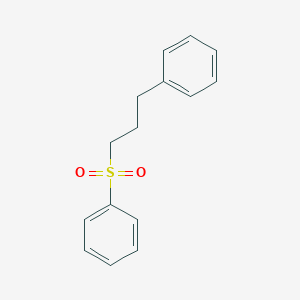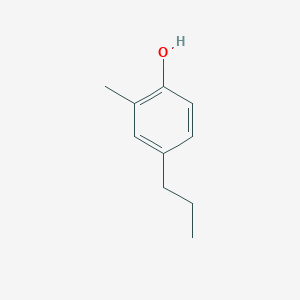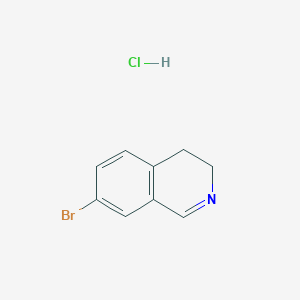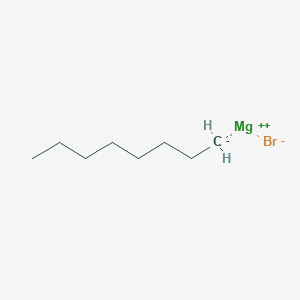
3-Chloroisoquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ingenol mebutate has a wide range of scientific research applications:
Safety and Hazards
3-Chloroisoquinoline is harmful if swallowed and causes skin irritation . It also causes serious eye damage and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .
Mécanisme D'action
Mode of Action
Isoquinolines, a class of compounds to which 3-chloroisoquinoline belongs, are known to demonstrate a wide range of biological activities . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le mébutate d'ingénol est synthétisé à partir de l'ingénol, qui est extrait de la sève de l'Euphorbia peplus. La synthèse implique l'estérification de l'ingénol avec l'acide angélique pour former l'ingénol-3-angélate . Les conditions de réaction comprennent généralement l'utilisation d'un solvant approprié et d'un catalyseur pour faciliter le processus d'estérification.
Méthodes de production industrielle
La production industrielle du mébutate d'ingénol implique l'extraction à grande échelle de l'ingénol à partir de l'Euphorbia peplus, suivie de son estérification avec l'acide angélique. Le processus nécessite un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le mébutate d'ingénol subit diverses réactions chimiques, notamment :
Oxydation : Le mébutate d'ingénol peut être oxydé pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le mébutate d'ingénol en ses formes réduites.
Substitution : Le mébutate d'ingénol peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du mébutate d'ingénol comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pH pour garantir la formation des produits souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions du mébutate d'ingénol comprennent diverses formes oxydées et réduites du composé, ainsi que des dérivés substitués .
Applications de la recherche scientifique
Le mébutate d'ingénol a un large éventail d'applications de recherche scientifique :
Biologie : Le mébutate d'ingénol est étudié pour ses effets sur les voies de signalisation cellulaire et l'apoptose.
Industrie : Le mébutate d'ingénol est utilisé dans la formulation de gels topiques pour des applications dermatologiques.
Mécanisme d'action
Le mébutate d'ingénol exerce ses effets en induisant l'apoptose dans les cellules cutanées anormales. Le composé active la protéine kinase C, ce qui conduit à l'activation de diverses voies de signalisation, notamment la voie Ras/Raf/protéine kinase activée par les mitogènes et la voie p38 . Ces voies aboutissent finalement à la mort cellulaire. De plus, le mébutate d'ingénol induit une inflammation médiée par les neutrophiles et une mort cellulaire dépendante des anticorps des cellules résiduelles de la maladie .
Comparaison Avec Des Composés Similaires
Composés similaires
Fluorouracile : Un agent antinéoplasique topique utilisé dans le traitement de la kératose actinique et d'autres affections cutanées.
Diclofénac : Un anti-inflammatoire non stéroïdien utilisé dans le traitement de la kératose actinique.
Unicité de Picato
Picato est unique en son genre par son induction rapide de l'apoptose et sa capacité à activer la protéine kinase C, ce qui le distingue des autres composés utilisés dans le traitement de la kératose actinique . Son mécanisme d'action implique à la fois des effets cytotoxiques directs et des réponses immunitaires, ce qui en fait une option de traitement polyvalente et efficace .
Propriétés
IUPAC Name |
3-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCMFADZMOYDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348833 | |
| Record name | 3-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19493-45-9 | |
| Record name | 3-Chloroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19493-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 3-Chloroisoquinoline?
A: Several methods have been reported for synthesizing this compound. One approach involves the reaction of 3-alkoxyisoquinolines with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). [, ] Another method utilizes a Vilsmeier reaction, employing POCl3 and DMF as reagents. []
Q2: What is the significance of the chlorine atom in the 3-position of isoquinoline?
A: The chlorine atom in this compound serves as a versatile handle for further functionalization. It can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the 3-position. For instance, it reacts with thiolate ions to yield 4-(methylthio)isoquinoline. [] Additionally, palladium-catalyzed reactions enable the introduction of amino groups, expanding the possibilities for structural modifications. []
Q3: How does the reactivity of this compound differ from its 4-halo counterparts?
A: Interestingly, this compound exhibits distinct reactivity compared to 4-haloisoquinolines. In the presence of amide and thiomethoxide ions, this compound preferentially undergoes nucleophilic aromatic substitution (SNAr) with the amide ion to produce 3-aminoisoquinoline. In contrast, 4-haloisoquinolines favor reaction with thiolate ions. This difference highlights the influence of the halogen position on the reaction pathway. []
Q4: Can this compound be used to synthesize more complex isoquinoline derivatives?
A: Yes, this compound acts as a valuable precursor for synthesizing diverse isoquinoline derivatives. For example, it can be converted into this compound-4-aldehydes through specific reactions. [, ] These aldehydes, in turn, can be further modified via oxidation, reduction, or nucleophilic substitution at the 3-position, expanding the range of accessible compounds. [, ]
Q5: Are there any specific applications of this compound derivatives in medicinal chemistry?
A: While the provided research doesn't directly explore biological applications, one study demonstrates the synthesis of a nevirapine analogue from 4-amino-3-chloroisoquinoline. [] Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. This example suggests potential applications of this compound derivatives in medicinal chemistry, specifically in developing antiviral agents.
Q6: How can the reactivity of this compound be exploited for building larger structures?
A: The research demonstrates the use of this compound in constructing biisoquinolines. [] Under specific conditions involving zinc reduction and nickel catalysis, 1-aryl-3-chloroisoquinolines are converted into 3,3′-biisoquinolines. This coupling reaction highlights the potential of this compound as a building block for synthesizing more extensive molecular architectures.
Q7: What are the limitations of using this compound in synthesis?
A: While this compound offers valuable reactivity, certain limitations exist. For instance, attempts to directly lithiate the 3-position have proven unsuccessful, leading to either deprotonation or complex reaction mixtures. [] This observation suggests potential challenges in directly modifying the 3-position with organolithium reagents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
